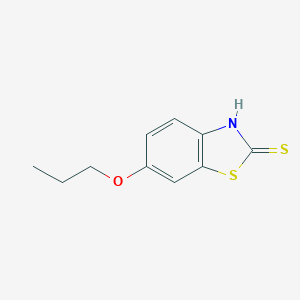
2(3H)-Benzothiazolethione,6-propoxy-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(3H)-Benzothiazolethione,6-propoxy-(9CI), also known as PBTA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. PBTA belongs to the class of benzothiazole derivatives, which have been extensively studied for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Wirkmechanismus
The mechanism of action of 2(3H)-Benzothiazolethione,6-propoxy-(9CI) is not fully understood, but it is believed to involve the inhibition of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 2(3H)-Benzothiazolethione,6-propoxy-(9CI) binds to the enzyme and prevents it from releasing the DNA strand, leading to the formation of a complex between the enzyme and DNA that is toxic to the cell. This ultimately leads to apoptosis in cancer cells. 2(3H)-Benzothiazolethione,6-propoxy-(9CI) has also been reported to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the transmission of nerve impulses.
Biochemische Und Physiologische Effekte
2(3H)-Benzothiazolethione,6-propoxy-(9CI) has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that 2(3H)-Benzothiazolethione,6-propoxy-(9CI) induces apoptosis in cancer cells by activating the caspase pathway, which is involved in programmed cell death. 2(3H)-Benzothiazolethione,6-propoxy-(9CI) has also been reported to inhibit the growth of Gram-positive bacteria by disrupting the cell membrane. In addition, 2(3H)-Benzothiazolethione,6-propoxy-(9CI) has been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
Vorteile Und Einschränkungen Für Laborexperimente
2(3H)-Benzothiazolethione,6-propoxy-(9CI) has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, making it readily available for use in various applications. 2(3H)-Benzothiazolethione,6-propoxy-(9CI) also has a relatively low toxicity profile, making it safe for use in lab experiments. However, one limitation is that 2(3H)-Benzothiazolethione,6-propoxy-(9CI) has limited solubility in water, which can make it difficult to work with in aqueous solutions. 2(3H)-Benzothiazolethione,6-propoxy-(9CI) also has a relatively short half-life, which can limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several future directions for the study of 2(3H)-Benzothiazolethione,6-propoxy-(9CI). One direction is the development of new derivatives of 2(3H)-Benzothiazolethione,6-propoxy-(9CI) with enhanced biological activity and improved solubility. Another direction is the study of the environmental impact of 2(3H)-Benzothiazolethione,6-propoxy-(9CI), particularly its potential toxicity to aquatic organisms. Additionally, the use of 2(3H)-Benzothiazolethione,6-propoxy-(9CI) as a corrosion inhibitor for metal surfaces could be further explored. Overall, the study of 2(3H)-Benzothiazolethione,6-propoxy-(9CI) has the potential to lead to the development of new drugs, materials, and technologies with a wide range of applications.
Synthesemethoden
2(3H)-Benzothiazolethione,6-propoxy-(9CI) can be synthesized using various methods, including the reaction of 2-aminobenzenethiol with propyl bromide in the presence of a base, such as potassium carbonate. The reaction mixture is then heated under reflux conditions, and the resulting product is purified by recrystallization. Another method involves the condensation of 2-aminobenzenethiol with propionaldehyde in the presence of an acid catalyst, followed by oxidation with hydrogen peroxide to yield 2(3H)-Benzothiazolethione,6-propoxy-(9CI).
Wissenschaftliche Forschungsanwendungen
2(3H)-Benzothiazolethione,6-propoxy-(9CI) has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 2(3H)-Benzothiazolethione,6-propoxy-(9CI) has shown promising results as an anticancer agent, as it induces apoptosis in cancer cells by inhibiting the activity of the enzyme topoisomerase II. 2(3H)-Benzothiazolethione,6-propoxy-(9CI) has also been reported to exhibit antibacterial activity against Gram-positive bacteria, making it a potential candidate for the development of new antibiotics. In material science, 2(3H)-Benzothiazolethione,6-propoxy-(9CI) has been used as a building block for the synthesis of novel polymers with unique properties, such as self-healing and shape-memory behavior. In environmental science, 2(3H)-Benzothiazolethione,6-propoxy-(9CI) has been studied for its potential application as a corrosion inhibitor for metal surfaces.
Eigenschaften
CAS-Nummer |
164397-65-3 |
|---|---|
Produktname |
2(3H)-Benzothiazolethione,6-propoxy-(9CI) |
Molekularformel |
C10H11NOS2 |
Molekulargewicht |
225.3 g/mol |
IUPAC-Name |
6-propoxy-3H-1,3-benzothiazole-2-thione |
InChI |
InChI=1S/C10H11NOS2/c1-2-5-12-7-3-4-8-9(6-7)14-10(13)11-8/h3-4,6H,2,5H2,1H3,(H,11,13) |
InChI-Schlüssel |
YWXNRYBRNJLDHM-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC2=C(C=C1)NC(=S)S2 |
Kanonische SMILES |
CCCOC1=CC2=C(C=C1)NC(=S)S2 |
Synonyme |
2(3H)-Benzothiazolethione,6-propoxy-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



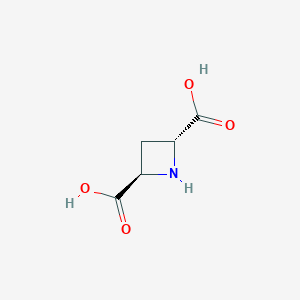
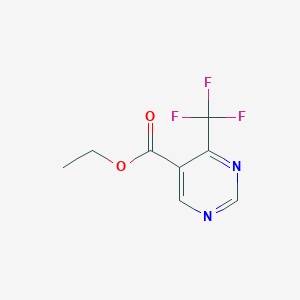
![4-[(4-Hydroxyphenyl)methyl]benzene-1,2,3-triol](/img/structure/B69991.png)
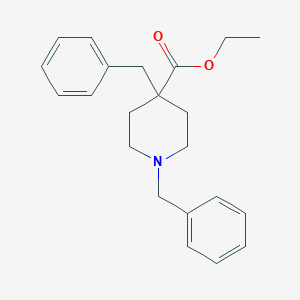
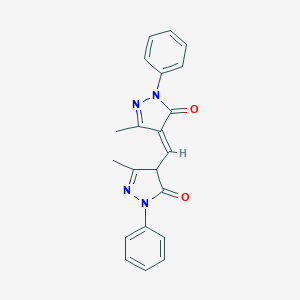
![(2E)-2-[(2R,5S)-2-methyl-5-propan-2-ylcyclopentylidene]acetaldehyde](/img/structure/B69997.png)
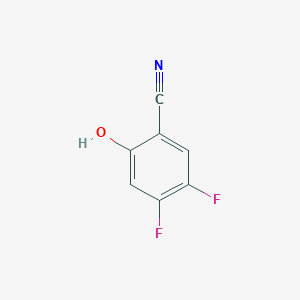
![5-[4-(4-Ethylcyclohexyl)-2-fluorophenyl]-1,2,3-trifluorobenzene](/img/structure/B70004.png)
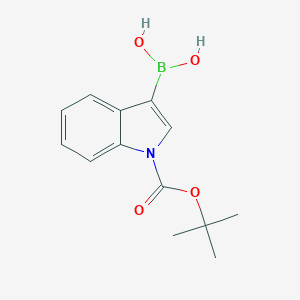
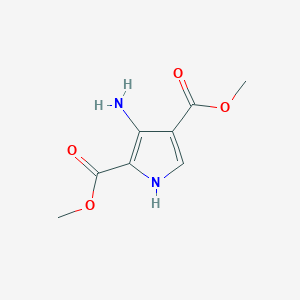
![2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde](/img/structure/B70013.png)
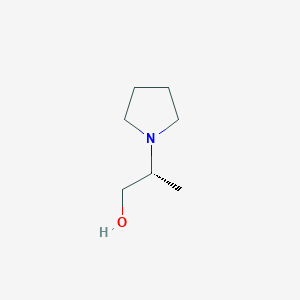
![[5-(benzothiazolyl)-2H-pyrazol-3-yl]-amine](/img/structure/B70016.png)
![2-[2-(3,4-Dichlorophenyl)morpholin-2-YL]ethanol](/img/structure/B70018.png)